molecular formula C21H27N3O2 B2956461 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 384359-48-2

3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2956461
CAS No.: 384359-48-2
M. Wt: 353.466
InChI Key: ZJDRRKNLMXXMKO-UHFFFAOYSA-N
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Description

The compound 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazole derivative featuring a diethylamino substituent, a furan-2-yl group, and a p-tolyl moiety. Pyrazole derivatives are typically synthesized via cyclocondensation of chalcones with hydrazine derivatives in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The p-tolyl and furan-2-yl groups contribute to steric and electronic effects, which are critical in determining molecular conformation and intermolecular interactions .

Properties

IUPAC Name

3-(diethylamino)-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(20-7-6-14-26-20)15-18(22-24)17-10-8-16(3)9-11-17/h6-11,14,19H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRRKNLMXXMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the pyrazoline ring: Starting with a chalcone (derived from furan-2-yl and p-tolyl groups), reacting with hydrazine or a hydrazine derivative to form the dihydropyrazoline ring.

  • Introduction of the diethylamino group: Using standard amination techniques where the pyrazoline intermediate is treated with diethylamine in the presence of a suitable base.

Industrial Production Methods: Industrial production would likely scale up these laboratory methods, employing continuous flow techniques to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of catalysts, would be essential to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the furan ring, leading to the formation of a variety of oxidized products.

  • Reduction: The dihydropyrazoline ring is susceptible to reduction, possibly yielding a fully saturated pyrazoline ring.

  • Substitution: Various positions on the molecule, such as the aromatic rings, can undergo electrophilic or nucleophilic substitutions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions typically require catalysts or base/acidic conditions depending on the reactants involved.

Major Products Formed:

  • Oxidation leads to products with oxidized furan or pyrazoline moieties.

  • Reduction results in more saturated derivatives.

  • Substitution can introduce various functional groups onto the aromatic rings, modifying the compound's properties.

Scientific Research Applications

This compound finds its use across several fields:

  • Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.

  • Biology: Potential use as a molecular probe due to its unique structure that could interact with biological macromolecules.

  • Medicine: Investigation into its pharmacological properties and potential therapeutic applications.

  • Industry: Possible applications in the development of new materials or as intermediates in the production of dyes, pigments, and polymers.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It could interact with enzymes or receptors in biological systems, potentially inhibiting or modifying their activity.

  • Pathways Involved: In cellular environments, it might influence signaling pathways or biochemical cascades, leading to varied biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Pyrazole derivatives share a common 4,5-dihydro-1H-pyrazole core but differ in substituents, which significantly affect their properties:

Compound Name / Substituents Dihedral Angle (°) Key Structural Features Reference
Target Compound (3-(diethylamino)-propan-1-one) N/A Diethylamino, furan-2-yl, p-tolyl -
3-(4-Fluorophenyl)-5-phenyl derivative (1) 4.64 Fluorophenyl, phenyl
5-(4-Bromophenyl)-3-(4-fluorophenyl) (2) 5.3 Bromophenyl, fluorophenyl
1-[3-(4-Fluorophenyl)-5-phenyl]propan-1-one (4) 10.53 (molecule A) Fluorophenyl, phenyl, propanone
2-(5-(Furan-2-yl)-3-(p-tolyl)thiazole (24n) N/A Furan-2-yl, p-tolyl, thiazole
  • Dihedral Angles: Substituents like fluorine or bromine reduce steric hindrance, leading to smaller dihedral angles (4.64°–5.3°) compared to bulkier groups (e.g., propanone in compound 4: 9.78°–10.53°) .
  • Spectroscopy: NMR data for furan-containing analogs (e.g., compound 8b) show characteristic δH values for furan protons at 6.2–7.4 ppm, while carbonyl carbons in propanone derivatives appear at δC 195–200 ppm .

Computational and Analytical Studies

  • DFT Analysis: Substituents like chloro or nitro groups alter electron density distribution, affecting nonlinear optical (NLO) properties .
  • Docking Simulations : BRAF inhibitors (3d, 3m) show hydrogen bonding with kinase active sites, a model applicable to the target compound for virtual screening .
  • Software Tools : SHELXL (crystallography) and Multiwfn (wavefunction analysis) are widely used for structural validation and electronic property calculations .

Biological Activity

The compound 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS Number: 1400146-48-6) is a pyrazole derivative notable for its potential biological activities. This article reviews its biological properties, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O2C_{21}H_{27}N_{3}O_{2}, with a molecular weight of approximately 353.5 g/mol. The structure includes a diethylamino group, a furan moiety, and a p-tolyl substituent, which may contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
CAS Number1400146-48-6

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have shown activity against various bacterial strains. Studies employing the agar-well diffusion method demonstrated that certain derivatives possess potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria .

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes or receptors within microbial cells. For example, pyrazole derivatives can interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival . Quantitative structure-activity relationship (QSAR) studies suggest that modifications to the structure can enhance bioactivity by optimizing interactions with biological targets.

Study 1: Antibacterial Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan and p-tolyl groups exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Study 2: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of the compound on human cancer cell lines. The results showed that certain derivatives induced apoptosis in cancer cells, suggesting potential as anticancer agents. The study highlighted the importance of structural features in dictating cytotoxic effects .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the identity and purity of synthesized compounds .

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